CP-409092 is derived from a series of synthetic compounds designed to explore the pharmacological effects of GABA receptor modulation. Its classification as a GABA_A receptor antagonist positions it within the broader category of neuroactive drugs that influence central nervous system activity. The hydrochloride salt form, CP-409092 hydrochloride, is commonly used in laboratory settings for research purposes .
The detailed synthetic pathway often requires optimization of reaction conditions, including temperature, solvent choice, and reaction time, to maximize yield and purity .
The molecular structure of CP-409092 is characterized by a complex arrangement that includes a tetrahydroindole moiety. Key features include:
The three-dimensional conformation of CP-409092 plays a significant role in its interaction with the GABA_A receptor, influencing its pharmacological profile .
CP-409092 undergoes various chemical reactions that are essential for its synthesis and potential metabolic pathways:
Understanding these reactions is crucial for predicting pharmacokinetics and potential side effects associated with the compound .
The mechanism of action of CP-409092 primarily involves its role as an antagonist at the GABA_A receptor:
Research indicates that this mechanism may be beneficial in treating disorders such as anxiety and epilepsy, where modulation of GABAergic activity is critical .
CP-409092 exhibits several notable physical and chemical properties:
These properties are essential for determining appropriate formulation strategies for research and potential therapeutic applications .
CP-409092 has been investigated for various scientific applications:
CP-409092 (4-oxo-4,5,6,7-tetrahydro-1H-indole-3-carboxylic acid (4-(methylaminomethyl)phenyl)amide) functions as a partial agonist at γ-aminobutyric acid type A (GABAA) receptors, distinct from classical benzodiazepines that act as positive allosteric modulators. This partial agonism enhances GABA-induced chloride ion influx but with lower maximal efficacy than full agonists, resulting in subtler neuronal hyperpolarization and reduced risk of excessive sedation [1] [9]. While CP-409092’s exact subtype specificity remains less characterized than compounds like zolpidem (α1-preferring), its binding is detectable across α1-, α2-, α3-, and α5-containing GABAA receptors, suggesting broad interaction with "diazepam-sensitive" subtypes (α1,2,3,5βγ2) [2] [3].
In vivo pharmacokinetic studies in rats reveal high systemic clearance (169 ± 18 mL/min/kg) and extensive tissue distribution (volume of distribution: 8.99 ± 1.46 L/kg). Notably, its oral bioavailability is critically low (2.9 ± 3%), attributed to rapid hepatic metabolism and poor absorption [8].
Table 1: Key Pharmacokinetic Parameters of CP-409092 (Rat Model)
Parameter | Value |
---|---|
Clearance | 169 ± 18 mL/min/kg |
Volume of Distribution | 8.99 ± 1.46 L/kg |
Oral Bioavailability | 2.9% ± 3% |
Total Recovery* | 89.1% ± 3.2% (male), 89.3% ± 0.58% (female) |
After 100 mg/kg oral dose of [¹⁴C]CP-409092 [8]
CP-409092 interacts with the extracellular domain (ECD) of GABAA receptors, specifically at the canonical benzodiazepine-binding site situated at the α⁺/γ₂⁻ interface (Site 1). This site is homologous to the GABA-binding β⁺/α⁻ interface but distinct in ligand specificity [2] [7]. Unlike classical benzodiazepines (e.g., diazepam), which may adopt multiple binding modes (CBM I, II, or III), indole-based scaffolds like CP-409092 exhibit unique pharmacophoric features that influence binding orientation. Computational docking studies suggest that minor structural variations (e.g., chiral methyl groups) drastically alter steric compatibility with residues like γ₂Tyr58, explaining affinity differences between chemotypes [4] [7].
Table 2: Binding Affinity Variations Across Benzodiazepine Chemotypes
Ligand Chemotype | Binding Mode | Steric Compatibility |
---|---|---|
Imidazobenzodiazepines | BM I | High (flexible loop C) |
Triazolam Derivatives (S-isomer) | BM II | Moderate |
Triazolam Derivatives (R-isomer) | BM II | Low (clash with γ₂Tyr58) |
CP-409092 (Indole-based) | Undetermined* | Moderate-High |
Predicted via homology modeling [4] [6]
The anti-anxiety effects of CP-409092 arise from modulation of limbic GABAergic circuits, particularly hippocampal and amygdala pathways enriched with α2/α3-GABAA subtypes. Partial agonism enhances inhibitory neurotransmission sufficiently to dampen pathological excitability without abolishing physiological signal processing [1] [3]. Metabolic pathways significantly influence its efficacy: Oxidative deamination at the benzylic amine generates an aldehyde intermediate, subsequently oxidized to inactive benzoic acid derivatives. Hydroxylation at the oxo-tetrahydroindole moiety and N-demethylation further contribute to systemic clearance, limiting central exposure [8].
CP-409092’s partial agonism confers intermediate electrophysiological effects relative to reference ligands:
Receptor occupancy studies show CP-409092’s lower affinity (Ki > 30 µM for α1βγ₂) compared to pyrazoloquinolinones (Ki = 0.33 nM), underscoring chemotype-specific engagement despite overlapping sites [7].
Table 3: Pharmacodynamic Comparison of GABAA Ligands
Ligand Type | Max. GABA Current Potentiation | Affinity (α1βγ₂, Ki) |
---|---|---|
Full Agonist (Diazepam) | >300% | 5–20 nM |
Antagonist (Flumazenil) | 0% | 1–5 nM |
Partial Agonist (CP-409092) | 50–80% | >30 µM |
Affinity data from radioligand displacement assays [3] [7] [9]
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7